molecular formula C8H9F2NO B1283712 2-Amino-1-(2,4-difluorophenyl)ethanol CAS No. 51337-06-5

2-Amino-1-(2,4-difluorophenyl)ethanol

Cat. No.: B1283712
CAS No.: 51337-06-5
M. Wt: 173.16 g/mol
InChI Key: VRMHGFAPUWXIIT-UHFFFAOYSA-N
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Scientific Research Applications

Organic Synthesis

: This compound serves as a versatile intermediate in the synthesis of various chemical entities, including hydrazones, quinazolines, and Schiff bases.

Methods of Application :

  • Hydrazone Synthesis : 2-Amino-1-(2,4-difluorophenyl)ethanol can be reacted with aldehydes to produce hydrazones. The synthesis methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions.
  • Quinazoline Derivatives : The mechanochemical approach is favored for synthesizing quinazolines, while solid-state reactions are more efficient for derivatives involving (iso)nicotinic based hydrazones.

Results : The various synthetic routes have shown promising yields and efficiencies, making this compound a valuable building block in organic chemistry.

Pharmaceutical Chemistry

: In pharmaceutical applications, this compound is primarily used as an intermediate in the synthesis of Ticagrelor, a drug that prevents atherothrombotic events in patients with acute coronary syndromes.

Methods of Application :

  • Ticagrelor Synthesis : The synthesis involves the chiral intermediate (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol. The process typically includes asymmetric reduction of the ketone precursor 2-chloro-1-(3,4-difluorophenyl)ethanone.

Results : The incorporation of this compound in drug formulation has been linked to enhanced pharmacological efficacy due to its unique structural properties.

Biotechnology

: In biotechnology, this compound is utilized as an intermediate for producing various biologically active compounds.

Methods of Application :

  • Synthetic Raw Material : It acts as a precursor for drugs and pesticides due to its functional groups that facilitate further chemical transformations.

Results : Its application in enzyme engineering and biocatalysis has shown potential for developing sustainable synthetic pathways in drug manufacturing.

Case Study 1: Anticancer Activity

A study evaluated the biological activity of this compound and reported promising anticancer properties. The compound demonstrated significant cytotoxic effects against specific cancer cell lines, suggesting its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition

Research indicated that derivatives of this compound exhibit inhibitory activity against dihydrofolate reductase (DHFR), which is crucial in cancer therapy. This structural resemblance to folate enhances its binding affinity to the enzyme .

Comparative Data Table

Application FieldSpecific UseMethodologyOutcome
Organic SynthesisHydrazones and QuinazolinesMechanochemical and solid-state reactionsHigh yields and efficiency
Pharmaceutical ChemistrySynthesis of TicagrelorAsymmetric reductionEnhanced pharmacological efficacy
BiotechnologyIntermediate for drugs and pesticidesChemical synthesisSustainable pathways for drug production
Biological ActivityAnticancer agentCytotoxicity assaysSignificant effects on cancer cell lines

Comparison with Similar Compounds

Biological Activity

2-Amino-1-(2,4-difluorophenyl)ethanol (CAS 51337-06-5) is an organic compound that has garnered attention in medicinal chemistry and biochemistry due to its diverse biological activities and potential applications in drug synthesis. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H9F2N, which indicates the presence of an amino group and a difluorophenyl moiety. The fluorination enhances its lipophilicity, potentially increasing its membrane permeability and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been utilized in studies investigating enzyme inhibition due to its structural similarity to biologically active molecules. It serves as a model compound for exploring interactions with various enzymes.
  • Receptor Binding : It is also involved in receptor binding studies, particularly in the context of neurological and psychiatric disorders .
  • Anticancer Potential : Initial studies suggest that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Chemical Synthesis : The primary method involves the reaction of suitable aldehydes with hydrazides under controlled conditions to yield the target compound.
  • Biotechnological Approaches : More innovative methods include biocatalysis using ketoreductases (KREDs) for the asymmetric reduction of ketones to produce chiral alcohols, enhancing the efficiency of synthesis.

Case Study 1: Enzyme Engineering

A notable study focused on the bioreductive production of (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol, an intermediate for the drug ticagrelor. The study demonstrated that mutations in ketoreductase ChKRED20 significantly improved the enzyme's activity. The best-performing mutant exhibited a specific activity ten times higher than that of the wild-type enzyme, indicating the potential for enhanced production rates in pharmaceutical applications.

Case Study 2: Anticancer Activity

In vitro evaluations have shown that derivatives of this compound can inhibit cancer cell proliferation. One study reported that these compounds could activate apoptotic pathways or inhibit angiogenesis, which are critical mechanisms in cancer therapy . The findings suggest that further exploration into this compound's derivatives could lead to new anticancer agents.

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological ActivityKey Findings
This compound51337-06-5Enzyme inhibition, receptor bindingStructural similarity aids in enzyme interaction
2-Amino-1-(3,4-difluorophenyl)ethanol10145-04-7Anticancer potentialInhibits tumor cell growth via kinase inhibition
2-Amino-1-(4-chlorophenyl)ethanolNot ProvidedAnti-obesity agentHigh optical purity enhances pharmacological effects

Properties

IUPAC Name

2-amino-1-(2,4-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMHGFAPUWXIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588010
Record name 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51337-06-5
Record name 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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